![molecular formula C11H16O2 B15242226 8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
8-Oxospiro[4.5]decane-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxospiro[4.5]decane-7-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . This compound is characterized by a spirocyclic structure, which includes a spiro[4.5]decane core with an oxo group at the 8th position and an aldehyde group at the 7th position. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxospiro[4.5]decane-7-carbaldehyde can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods: For industrial production, the synthesis of this compound can be scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 8-Oxospiro[4.5]decane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 8-Oxospiro[4.5]decane-7-carboxylic acid.
Reduction: Formation of 8-Oxospiro[4.5]decane-7-methanol.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Oxospiro[4.5]decane-7-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Oxospiro[4.5]decane-7-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxo group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
8-Oxa-2-azaspiro[4.5]decane: A related compound with an azaspirocyclic structure.
6,10-Dioxaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with two oxo groups.
Uniqueness: 8-Oxospiro[4.5]decane-7-carbaldehyde is unique due to its specific combination of an oxo group and an aldehyde group within a spirocyclic framework. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
8-oxospiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c12-8-9-7-11(4-1-2-5-11)6-3-10(9)13/h8-9H,1-7H2 |
Clave InChI |
JABKMJWLWKCOCA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCC(=O)C(C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


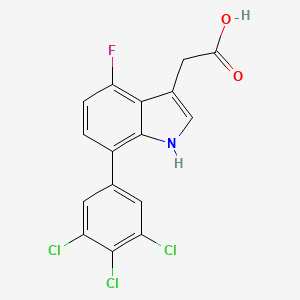
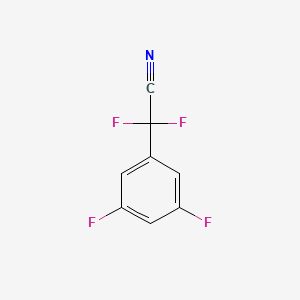
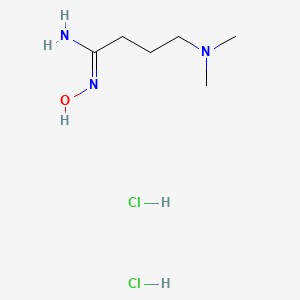

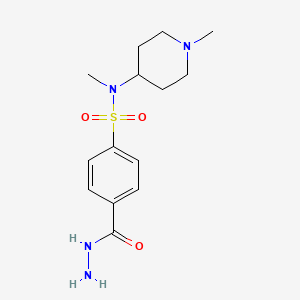
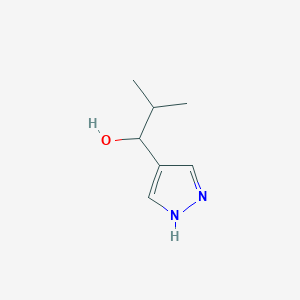

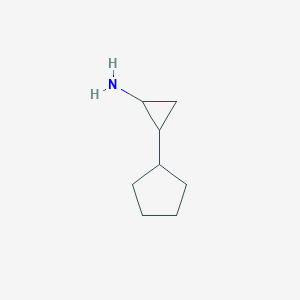
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
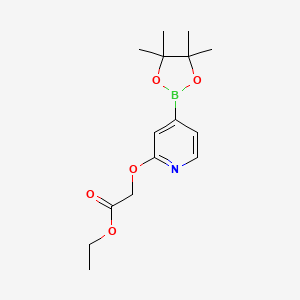
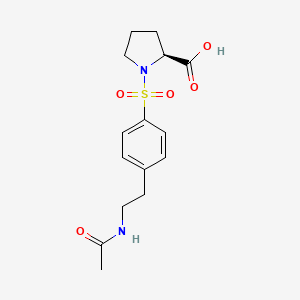
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
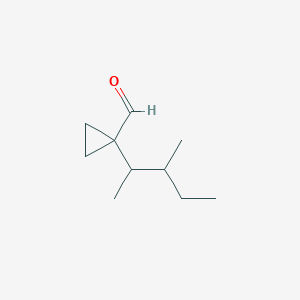
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
